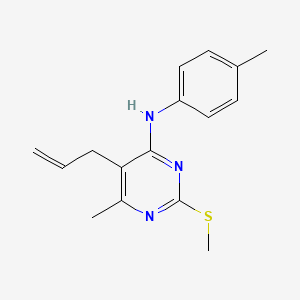
5-allyl-6-methyl-N-(4-methylphenyl)-2-(methylthio)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-allyl-6-methyl-N-(4-methylphenyl)-2-(methylthio)-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely researched for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific studies, and its synthesis, mechanism of action, and biochemical effects have been extensively investigated.
Aplicaciones Científicas De Investigación
Antiviral Activity
One significant application of pyrimidine derivatives is in the development of antiviral agents. Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted in position 5 with various groups, including allyl and methyl, for their antiviral properties. Specifically, these compounds demonstrated marked inhibition of retrovirus replication, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial Applications
Pyrimidine derivatives also exhibit promising antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds based on pyrimidine derivatives, demonstrating their effectiveness as antimicrobial additives when incorporated into polyurethane varnish and printing ink. These compounds showed significant antimicrobial effects against a range of microbial strains, underscoring their potential in surface coating applications to prevent microbial growth (El‐Wahab et al., 2015).
Material Science and Polymer Chemistry
In the field of material science, Guan et al. (2015) developed isomeric pyridine-containing aromatic diamine monomers for the synthesis of polyimides with excellent thermal, mechanical, and optical properties. These materials are of interest for their potential applications in high-performance polymers, offering valuable properties such as high transparency and thermal stability (Guan et al., 2015).
Propiedades
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-methylsulfanyl-5-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-5-6-14-12(3)17-16(20-4)19-15(14)18-13-9-7-11(2)8-10-13/h5,7-10H,1,6H2,2-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYQOVZSENVUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2CC=C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Allyl-6-methyl-2-methylsulfanyl-pyrimidin-4-yl)-p-tolyl-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

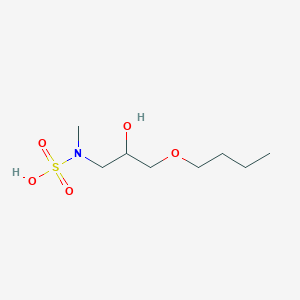
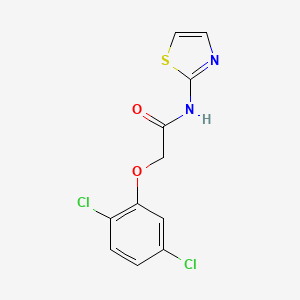
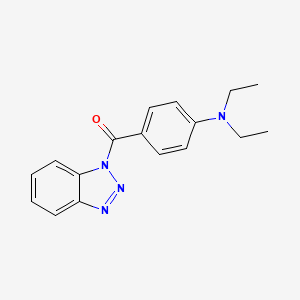
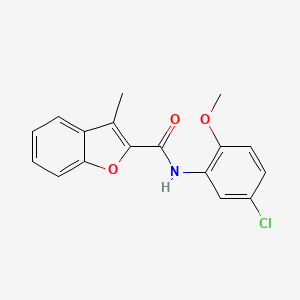
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)
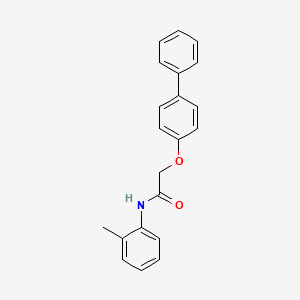
![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
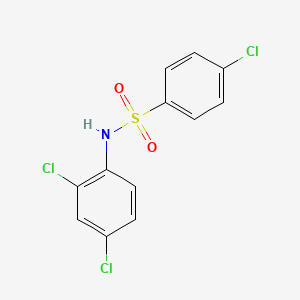
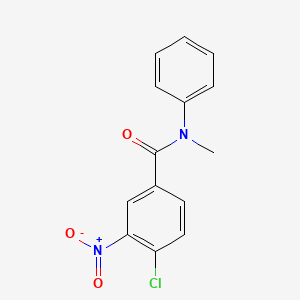
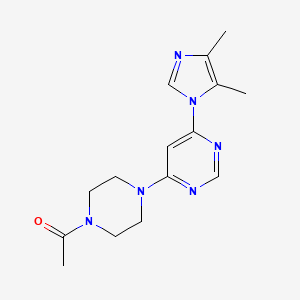
![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)